S-(4-Butylphenyl) 4-(pentyloxy)benzene-1-carbothioate
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Overview
Description
S-(4-Butylphenyl) 4-(pentyloxy)benzene-1-carbothioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-(pentyloxy)benzene-1-carbothioate typically involves the reaction of 4-(pentyloxy)benzoic acid with 4-butylphenyl thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and inert atmosphere to prevent any side reactions. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
S-(4-Butylphenyl) 4-(pentyloxy)benzene-1-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester linkage can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
S-(4-Butylphenyl) 4-(pentyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-(pentyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets. The thioester linkage can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then participate in various biochemical pathways. The aromatic rings may also interact with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate
- 4-(pentyloxy)benzene-1-carbohydrazide
Uniqueness
S-(4-Butylphenyl) 4-(pentyloxy)benzene-1-carbothioate is unique due to its specific combination of functional groups and structural features. The presence of both butyl and pentyloxy substituents on the aromatic rings provides distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
61518-96-5 |
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Molecular Formula |
C22H28O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-pentoxybenzenecarbothioate |
InChI |
InChI=1S/C22H28O2S/c1-3-5-7-17-24-20-13-11-19(12-14-20)22(23)25-21-15-9-18(10-16-21)8-6-4-2/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
FCFPUMVUQKLXGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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